Linoleic Acid (LA) is a polyunsaturated omega-6 fatty acid. It is an essential nutrient, meaning the human body cannot synthesize it and must obtain it from the diet [1]. Its systematic name is (9Z,12Z)-octadeca-9,12-dienoic acid, and it is denoted by the lipid number C18:2 (n-6) [1].
The table below summarizes its core properties:
| Property | Description |
|---|---|
| Chemical Formula | C₁₈H₃₂O₂ [1] |
| Molar Mass | 280.452 g·mol⁻¹ [1] |
| IUPAC Name | (9Z,12Z)-Octadeca-9,12-dienoic acid [1] |
| Lipid Number | 18:2 (n-6) [1] |
| Physical State | Colorless oil [1] |
| Melting Point | ~ -12 °C [1] |
| Boiling Point | ~ 229 °C at 16 mmHg [1] |
| Solubility | Virtually insoluble in water; soluble in organic solvents [1] |
Physiological Role and Metabolism Linoleic acid is vital for health. In the body, it serves as a precursor to arachidonic acid (AA), which is itself a precursor to a wide range of signaling molecules, including prostaglandins, leukotrienes, thromboxane, and endocannabinoids [1]. The metabolic pathway involves a series of elongation and desaturation steps, as illustrated below.
Simplified metabolic pathway of Linoleic Acid to bioactive eicosanoids [1].
Dietary Sources Linoleic acid is abundant in various plant-based oils, nuts, and seeds [1] [2]. The table below lists the typical linoleic acid content in various foods, expressed as a percentage of total composition by weight.
| Source | Linoleic Acid Content (% by weight) |
|---|---|
| Safflower Oil | 72-78% [1] |
| Grape Seed Oil | 70% [1] |
| Poppyseed Oil | 74% [1] |
| Sunflower Oil | 20.5% [1] |
| Corn Oil | 51.9% [1] |
| Soybean Oil | 50.9% [1] |
| Walnut Oil | 50-72% [1] |
| Sesame Oil | 45% [1] |
| Almonds | 24% [1] |
| Chicken Fat | 18-23% [1] |
| Olive Oil | 8.4% [1] |
Health Considerations While linoleic acid is essential, modern diets often contain it in excess due to high consumption of processed foods and seed oils [2].
"Lunatic Fringe" is not a fatty acid but a glycosyltransferase enzyme, officially known as Beta-1,3 N-acetylglucosaminyltransferase lunatic fringe (LFNG) [3] [4]. It is one of three mammalian Fringe proteins (Lunatic, Manic, and Radical) that modulate the Notch signaling pathway, which is critical for embryonic development and tissue homeostasis [4].
Function in the Notch Signaling Pathway The Notch pathway is a fundamental communication system between adjacent cells. Lunatic Fringe fine-tunes this signaling by modifying the Notch receptor [4]. The diagram below illustrates this process.
Lunatic Fringe modulates Notch signaling by glycosylating the receptor [4].
Experimental Insights Research using cell-based signaling assays and mass spectral glycoproteomics has shown that Lunatic Fringe has a dominant effect over other Fringe proteins [4]. It enhances Notch activation by the ligand DLL1 and inhibits activation by JAG1 [4]. This modulation occurs through the specific addition of N-acetylglucosamine (GlcNAc) to O-fucose residues on key EGF-like repeats of the Notch receptor, thereby changing its ability to bind to different ligands [4].
Given that "Lunatoic acid A" is not an identified substance, you may find it productive to:
Recent reviews highlight a strategic shift in the field. Natural compounds are a major focus due to their cost-effectiveness, ease of availability, and safety, making them ideal for long-term preventive use [1]. Modern research explores how these compounds exert effects by affecting classical signaling pathways, targeting immune checkpoints, and modulating the gut microbiome [1].
Combination therapies are a key approach to enhance efficacy and reduce toxicity. The combination of Lonidamine (LND) with the flavonoid Apigenin (AP) in colorectal cancer models is a relevant example of this strategy [2].
The following table summarizes established in vitro and in vivo methodologies from recent literature that you can adapt for investigating Lunatoic acid A.
| Investigation Area | Experimental Model | Key Methodologies & Assays | Measurable Outcomes |
|---|---|---|---|
| Cytotoxicity & Synergy | Colon cancer cell lines (e.g., MC38, CT26) [2] | Cell Counting Kit-8 (CCK-8), Combination Index (CI) analysis via Chou-Talalay method [2] | IC50 values, CI values (Synergy: CI<1, Additive: CI=1, Antagonism: CI>1) [2] |
| Apoptosis Induction | Colon cancer cell lines [2] | Annexin V/PI staining + Flow Cytometry, Western Blot (Bax, Bcl-2 expression) [2] | Apoptotic cell %, Bax/Bcl-2 ratio [2] |
| Cell Cycle Analysis | Colon cancer cell lines [2] | Propidium Iodide (PI) staining + Flow Cytometry [2] | Cell distribution in G0/G1, S, G2/M phases [2] |
| Anti-migration Effects | Colon cancer cell lines [2] | Wound Healing (Scratch) Assay [2] | Wound closure rate [2] |
| Metabolic Reprogramming (Glycolysis) | Cell culture medium [2] | Glucose consumption & Lactate production assays, Western Blot (HK2, GLUT1, LDHA) [2] | Metabolite concentration, protein expression levels [2] |
| *In Vivo* Validation | MC38 tumor-bearing mice [2] | Tumor volume measurement, Immunohistochemistry (Ki67 for proliferation) [2] | Tumor growth inhibition, changes in proliferation marker [2] |
The Combination Index (CI) method by Chou-Talalay is a gold standard for quantifying drug synergy and can be directly applied to study this compound in combination with other agents [2].
Based on the research emphasis, here is a Graphviz diagram depicting key signaling pathways and processes that natural compounds often target. You can use this as a template to hypothesize and visualize the potential mechanisms of action for this compound.
A research framework for investigating natural compound mechanisms, highlighting apoptosis, metabolism, and signaling pathways. [1] [2]
To position your research on this compound at the forefront, consider these emerging trends [1]:
Linoleic acid (LA) is an essential polyunsaturated omega-6 fatty acid. Its basic chemical and physical properties are summarized in the table below [1].
| Property | Description |
|---|---|
| IUPAC Name | (9Z,12Z)-Octadeca-9,12-dienoic acid [1] |
| Lipid Number | C18:2 [1] |
| Chemical Formula | C₁₈H₃₂O₂ [1] |
| Molar Mass | 280.452 g·mol⁻¹ [1] |
| Physical State | Colorless oil [1] |
| Melting Point | ~ -12 °C to -5 °C [1] |
| Boiling Point | ~ 229 °C at 16 mmHg [1] |
| Solubility | Virtually insoluble in water; soluble in organic solvents [1] |
Linoleic acid is defined as an essential fatty acid because it is vital for health and must be obtained through the diet [1] [2]. It serves as a precursor for the synthesis of other important biomolecules.
The diagram below illustrates the major metabolic and signaling pathways originating from linoleic acid.
Linoleic acid is abundant in various vegetable oils. The following table lists the typical percentage of linoleic acid found in common dietary sources [1].
| Source | Approx. Linoleic Acid Content (% by weight) |
|---|---|
| Safflower Oil | 72-78% [1] |
| Grape Seed Oil | 70% [1] |
| Sunflower Oil | 20.5% [1] |
| Soybean Oil | 50.9% [1] |
| Corn Oil | 51.9% [1] |
| Peanut Oil | 19.6% [1] |
| Olive Oil | 8.4% [1] |
"Lunatic Fringe" (LFNG) is not an acid, but a glycosyltransferase enzyme that plays a critical role in modulating the Notch signaling pathway, which is essential for cell differentiation and development [3] [4].
Given the lack of direct results, you may find the following steps helpful:
The tables below summarize detailed parameters from established protocols for extracting and purifying chlorogenic acid and loganic acid, which are also plant-derived bioactive compounds [1] [2] [3].
Table 1: Ultrasound-Assisted Extraction Parameters
This table compares key parameters from two different studies on extracting similar acids, highlighting how variables can be optimized.
| Parameter | Protocol for Chlorogenic Acid (from Burdock Root) [2] | Protocol for Chlorogenic Acid (from Watermelon Rind) [1] |
|---|---|---|
| Target Compound | Chlorogenic Acid, Cynarin | Chlorogenic Acid |
| Source Material | Dried Burdock Root (DBR) Powder | Watermelon (Citrullus lanatus) Rind |
| Equipment | Ultrasonic bath (40 kHz/300 W or 120 kHz/300 W) | Ultrasonic assisted extraction |
| Solvent | De-ionized water | Information not specified in abstract |
| Solid-to-Liquid Ratio | 1/10 to 1/40 (g-DBR/mL-water) | Information not specified in abstract |
| Temperature | 30, 40, 50, or 60 °C | Information not specified in abstract |
| Time | 0–90 minutes | Information not specified in abstract |
| Key Finding | 40 kHz was more effective for chlorogenic acid, while 120 kHz was better for cynarin, demonstrating frequency-dependent selective extraction. | Purification was achieved using Macroporous Adsorption Resin (MPAR). |
Table 2: Purification and Analytical Methods for Related Compounds
This table outlines techniques for purifying and analyzing the target compounds after extraction.
| Method | Compound / Enzyme | Key Technical Details |
|---|---|---|
| Purification: Macroporous Adsorption Resin (MPAR) [1] | Chlorogenic Acid | • Used for purification after ultrasonic-assisted extraction. |
| Analytical: UHPLC-ESI-MS/MS [4] | Tryptophan metabolites | • Ionization: Electrospray Ionization (ESI). • Sample Prep: Two-step extraction (protein precipitation + delipidation via Solid-Phase Extraction (SPE)). • Throughput: Analyzes two 96-well plates in 24 hours. | | Enzymatic Synthesis Study [3] | Loganic Acid Methyltransferase (LAMT) | • Technique: Combined Molecular Dynamics (MD) and Quantum Mechanical (QM) calculations. • Goal: Characterize the methylation reaction mechanism of loganic acid to form loganin. |
Based on the principles from the retrieved studies, here is a generalized workflow you can adapt for developing a Lunatoic acid A-specific protocol. The following diagram maps out the key stages and decision points.
When adapting these protocols for your work on this compound, please consider the following points:
Given the lack of direct information, here is a structured approach and a general workflow to guide your investigation into Lunatoic acid A.
The general principles for modifying natural acids shown in the table below can serve as a starting point for planning experiments on this compound.
Table 1: Common Techniques for Chemical Modification of Bioactive Natural Acids
| Modification Type | Typical Objective | Common Reagents/Conditions | Key Analytical Techniques for Verification |
|---|---|---|---|
| Esterification | Improve lipophilicity and cell membrane permeability [1] [2] | Alcohols with acid catalyst (e.g., H₂SO₄), heat [2] | NMR (shift of carbonyl carbon), IR (shift of C=O stretch), Mass Spec |
| Amidation | Enhance pharmacological activity or create prodrugs [2] | Amines, sometimes with coupling agents (e.g., DCC) or via acyl chloride intermediate [2] | NMR (disappearance of acid proton), IR (appearance of amide bands), Mass Spec |
| Introduction of Heterocycles | Explore new biological activities and binding modes [3] | Fischer indole synthesis, other cyclization reactions [3] | NMR, HRMS, X-ray Crystallography |
To advance your research, I suggest the following concrete steps:
The structure below outlines the key sections for a complete set of application notes. The tables and workflow are designed to be filled with data specific to Lunatoic acid A.
1. Introduction and Objective This section should introduce this compound, its structure, origin, and biological significance. State the objective of the analytical method, such as to provide a reliable protocol for the identification and quantification of this compound in complex biological matrices to support drug development.
2. Summary of Quantitative Method Performance Once you have the data, a table like the one below should summarize the key performance characteristics of the analytical method.
Table 1: Key Performance Metrics for the Quantification of this compound
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linear Range | e.g., 0.1 - 100 µg/mL | R² > 0.99 |
| Limit of Detection (LOD) | To be determined | - |
| Limit of Quantification (LOQ) | To be determined | - |
| Accuracy (% Recovery) | To be determined | 85-115% |
| Intra-day Precision (% RSD) | To be determined | < 5% |
| Inter-day Precision (% RSD) | To be determined | < 10% |
3. Experimental Workflow The following diagram, created using Graphviz, illustrates a generalized workflow for the sample preparation and analysis of a compound like this compound. The specific steps (e.g., the type of extraction or chromatography) would need to be defined based on the actual protocol.
4. Detailed Experimental Protocol This section must be populated with the precise, step-by-step methodology. The example below is a placeholder based on common procedures [1] [2].
A. Sample Preparation
B. Instrumental Analysis (LC-MS/MS)
5. Data Analysis
Since direct information on this compound is unavailable, I suggest the following approaches to find the necessary details:
The following application note outlines a protocol for formulating and evaluating lipid-based nanoparticles of bioactive triterpenes, which are structurally similar to what you might be investigating. This can be adapted as a starting point for your work on "Lunatoic acid A" [1].
The first phase involves creating the nanoparticle formulation and characterizing its fundamental physical properties. Key parameters and results from the model study are summarized below.
| Parameter | Method/Instrument | Details from Model Study (Oleanolic Acid/Astatic Acid SLNs) |
|---|---|---|
| Formulation Method | Emulsion Solvent Evaporation | - |
| Lipid Used | Glyceryl behenate | - |
| Surfactant | Polysorbate 80 | - |
| Particle Size (PS) | Dynamic Light Scattering (DLS) | OA-SLNs: 312.9 ± 3.6 nm; AA-SLNs: 115.5 ± 0.5 nm [1] |
| Polydispersity Index (PDI) | DLS | OA-SLNs: 0.157 ± 0.014; AA-SLNs: 0.255 ± 0.007 (indicates narrow size distribution) [1] |
| Zeta Potential (ZP) | Electrophoretic Light Scattering | OA-SLNs: -17.0 ± 0.5 mV; AA-SLNs: -11.9 ± 0.3 mV (indicates good colloidal stability) [1] |
| Entrapment Efficiency (EE%) | HPLC | OA-SLNs: 86.54 ± 1.82%; AA-SLNs: 76.22 ± 0.44% [1] |
| Morphology | Transmission Electron Microscopy (TEM) | Used to visualize nanoparticle shape and size [1]. |
After characterization, the following assays are critical for evaluating the performance of the formulation.
| Assay Type | Protocol Outline | Key Outcome in Model Study |
|---|
| Solubility Study | 1. Dissolve free drug and drug-loaded SLNs in various solvents (e.g., PBS at different pH, water). 2. Agitate for a specified time. 3. Analyze concentration in supernatant using HPLC. [1] | SLNs dramatically improved solubility (e.g., 88-fold increase for AA-SLNs in PBS pH 6.8) compared to the unformatted free drug. [1] | | Stability Study | 1. Store SLN dispersions at different temperatures (e.g., 4°C and 25°C). 2. Monitor Particle Size, PDI, and Zeta Potential over time (e.g., 60 days). [1] | SLNs remained stable with no significant changes in physical parameters for 60 days. [1] | | In-Vitro Drug Release | 1. Place SLN dispersion in a dialysis membrane. 2. Immerse in release medium (e.g., Simulated Intestinal Fluid, SIF, pH 6.8). 3. Agitate at 37°C. 4. Withdraw samples at intervals and analyze drug content with HPLC. [1] | SLNs showed a significantly increased drug release within 300 minutes compared to the free drug. [1] |
Given the lack of direct information, here are some steps you can take to advance your work:
Nano-encapsulation is a transformative technology for enhancing the stability, bioavailability, and targeted delivery of sensitive bioactive lipids. The following notes summarize key considerations based on recent research.
1. Objective: To develop stable, efficacious lipid-based nanoformulations for a labile lipophilic compound (e.g., Lunatoic acid A) intended for therapeutic or nutraceutical applications. 2. Formulation Rationale: Lipid nanoparticles, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are preferred for lipophilic actives due to their biocompatibility, biodegradability, and capacity for controlled release [1] [2]. They protect the core material from oxidation and degradation during processing and storage [3] [1]. 3. Critical Quality Attributes (CQAs): The primary CQAs for these nanoformulations are particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (%EE), and in vitro release profile [3] [1] [2].
The table below summarizes quantitative data from recent studies encapsulating different fatty acids, illustrating typical targets for CQAs.
| Encapsulated Compound | Nano-System Type | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%EE) | Key Finding |
|---|---|---|---|---|---|---|
| Conjugated Linoleic Acid (CLA) [1] | NLC | 81 | Monomodal | -15.8 | 98.2% | High stability over 60 days; protected against oxidation. |
| Linolenic Acid (LNA) [2] | SLN | ~120-150* | N/R | N/R | N/R | Sustained release over 24 hours; retained anti-inflammatory activity. |
| Melon Seed Oil (MSO) [3] | Nano-liposome | 282.3 ± 2.35 | N/R | N/R | N/R | Superior thermal stability & controlled GIS release vs. microcapsules. |
| N/R: Not explicitly reported in the provided result snippet. *Value is an approximation from the context. |
The following protocols are adapted from established methods for encapsulating similar compounds.
This protocol is suitable for achieving high encapsulation efficiency for lipophilic compounds.
This method is ideal for creating a solid lipid matrix for sustained release.
EE% = [(Total drug added - Free drug) / Total drug added] × 100 [1].The following diagram illustrates the logical workflow for the development and characterization of lipid-based nanoformulations, as described in the protocols.
The relationship between the nano-encapsulation of a bioactive compound and its subsequent biological effects can be conceptualized as follows.
The protocols outlined provide a robust starting point for encapsulating this compound. Key advantages of these systems include the ability to control release profiles, as demonstrated by SLNs providing sustained release over 24 hours [2], and the significant protection against oxidation offered by NLCs [1]. Future work should focus on active targeting by conjugating ligands (e.g., antibodies, peptides) to the nanoparticle surface to enhance specificity [5] [6]. Furthermore, exploring stimuli-responsive systems that release their payload in response to specific environmental triggers (e.g., pH, enzymes) within the target tissue represents the next frontier in smart drug delivery [6]. The integration of computational design and machine learning, as shown in high-throughput nanoparticle development platforms, can significantly accelerate the optimization of excipients and formulation parameters for this compound [7].
This guide addresses common solubility challenges, organized by their root causes.
| Problem & Symptoms | Likely Cause | Solution Steps | Key Considerations |
|---|
| Low Kinetic Solubility: Compound precipitates in DMSO stock or aqueous buffers; variable bioassay results [1]. | High crystal lattice energy; poor solvation in water; precipitation from DMSO stocks during dilution [1]. | 1. Use co-solvents (e.g., ethanol, PEG) [2]. 2. Employ surfactants [3]. 3. Formulate amorphous solid dispersions [2] [4]. 4. Formulate nanosuspensions [2]. | Thermodynamic solubility is the gold standard for validation; be aware that freeze-thaw cycles of DMSO stocks can cause precipitation [1]. | | Low Thermodynamic Solubility: Saturation is low even with excess solid in equilibrium; poor oral bioavailability [1]. | High lipophilicity (high log P); strong intermolecular forces in crystal lattice [1]. | 1. Salt Formation (for ionizable compounds) [5] [2]. 2. Complexation (e.g., with Cyclodextrins) [3]. 3. Prodrug Design (e.g., adding ionizable/polar groups) [5] [1]. 4. Particle Size Reduction (micronization/nanonization) [2]. | Salt formation is one of the most common and effective approaches for ionizable APIs [5]. The choice of strategy depends on the compound's pKa and solid-state properties [1]. | | Physical Instability: Solubility changes over time; crystallization from supersaturated solutions [4]. | Recrystallization of amorphous formulations; polymorphic conversion [4]. | 1. Select appropriate polymers (e.g., modified natural gums) to inhibit crystallization in solid dispersions [4]. 2. Conduct long-term stability studies under ICH conditions. | The carrier polymer in a solid dispersion is critical for maintaining supersaturation and physical stability [4]. |
Here are detailed methodologies for two key techniques referenced in the guide.
This protocol is used to determine the ability of cyclodextrins (CDs) to enhance solubility and to prepare inclusion complexes [3].
This protocol is used to create a solid dispersion using a natural polymer carrier to enhance dissolution [4].
The following diagram illustrates a logical workflow for diagnosing solubility issues and selecting an appropriate enhancement strategy.
Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter? A1: Kinetic solubility is the concentration at which a compound precipitates out of solution after being added from a pre-dissolved stock (like DMSO). It's critical for avoiding false negatives in early-stage bioassays. Thermodynamic solubility is the concentration at equilibrium between a solid compound and a solution, representing the true, stable solubility. Relying solely on kinetic solubility can mislead formulation development, so measuring thermodynamic solubility is considered the gold standard for optimization [1].
Q2: When should we consider chemical modification (prodrug approach) over formulation techniques? A2: Chemical modification through prodrug design is a powerful strategy when formulation approaches are insufficient. It involves chemically adding groups (like phosphate chains or amino acids) to the parent drug to create an inactive derivative with better solubility. This is particularly useful for compounds that lack ionizable groups for salt formation or have extremely high lipophilicity. The added group is designed to be cleaved enzymatically in the body to release the active drug [5] [1].
Q3: Are natural polymers a viable option for solid dispersions? A3: Yes, natural polymers are gaining attention as excipients for solid dispersions due to their biocompatibility, biodegradability, and low cost. For example, modified gums from Ziziphus spina-christi have been shown to significantly improve the solubility of drugs like Loratadine. These polymers can be physically modified (e.g., by heating or freeze-drying) to improve properties like swelling index and water retention capacity, which are beneficial for drug dissolution [4].
The table below summarizes common extraction techniques, their core principles, and key optimization parameters based on general practices for bioactive compounds [1].
| Method | Core Principle | Key Parameters to Optimize | General Pros & Cons |
|---|
| Soxhlet Extraction (SE) | Continuous cycling of solvent through solid sample [1]. | Extraction time, solvent type, temperature [1] [2]. | Pro: High efficiency, established [1]. Con: Long time, high solvent use, heat may degrade compounds [1]. | | Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic cavitation to disrupt cell walls [1] [3]. | Ultrasonic power, time, temperature, solvent [1]. | Pro: Fast, energy-efficient, can enhance yield [1]. Con: Possible degradation of sensitive compounds [1]. | | Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, volumetric heating [3] [4]. | Microwave power, time, solvent (must be polar) [4]. | Pro: Rapid, low solvent volume, high yield for some phenolics [1] [4]. Con: Limited penetration depth, uneven heating risk [1]. | | Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO₂) as solvents [1] [3]. | Pressure, temperature, cosolvent (e.g., ethanol) [1]. | Pro: Green solvent (CO₂), highly selective, clean extracts [1] [3]. Con: High equipment cost, high-pressure operation [1]. |
To systematically troubleshoot and optimize your extraction process for Lunatoic acid A, you can follow the workflow below. This diagram outlines the logical relationship between key optimization steps:
Q1: I'm getting a low yield of my target compound. Where should I start troubleshooting? Begin by systematically evaluating your solvent system. The polarity of your solvent must match that of this compound for efficient extraction [1]. Test a range of solvents (e.g., acetone, ethanol, ethyl acetate, and their aqueous mixtures) [5] [2] [6]. If solvent change is ineffective, consider incorporating a cell disruption pretreatment (e.g., bead beating or ultrasonication) to break down the plant matrix and improve solvent access [7].
Q2: How can I efficiently optimize multiple extraction parameters at once? Using Response Surface Methodology (RSM) is highly effective. RSM is a statistical technique that allows you to vary multiple factors (like solvent concentration, temperature, and time) simultaneously with a reduced number of experimental runs to find the global optimum [5] [8]. This is far more efficient than the "one-variable-at-a-time" approach.
Q3: My extract is very complex and interferes with the analysis of this compound. What can I do? Consider a sequential extraction strategy. This involves using solvents of different polarities in a specific order (e.g., hexane first to remove lipids, followed by a more polar solvent like acetone or ethanol to extract your target compound) [2]. This can help remove interfering compounds and simplify your final extract for cleaner analysis.
Q4: Are "green" or environmentally friendly extraction methods effective? Yes, methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are not only more sustainable but can also be highly efficient. They often provide higher yields in a fraction of the time compared to conventional methods like maceration [4]. Supercritical Fluid Extraction with CO₂ is another excellent green option, offering high selectivity [1] [9].
Since direct information on this compound is not available in the current search, the next logical step is to consult specialized chemical databases and literature to gather critical data on the compound's solubility, stability, and polarity. This information will help you make informed decisions when applying the general optimization strategies outlined above.
A systematic approach is key to diagnosing and resolving purity issues. The following workflow outlines the primary areas to investigate.
Before modifying purification, ensure your analytical method correctly reports purity. A poorly resolved method can mask co-eluting impurities.
FAQ: Our HPLC shows a single sharp peak, but NMR reveals impurities. Why?
This indicates co-elution, where impurities share a similar retention time with your target compound [1]. Without method specificity, you cannot accurately assess purity during isolation.
Protocol: HPLC-PDA Method for Purity Assessment [1]
This protocol is adapted from a validated method for triterpenoids, which share structural similarities with many natural products.
Instrument Setup:
Specificity Check:
Key Validation Parameters [2] [3]:
If co-elution is confirmed, optimize your purification HPLC method for better resolution.
FAQ: We use a standard C18 column and acetonitrile/water gradient, but resolution is poor. What can we change?
The selectivity of a reversed-phase system is highly dependent on mobile phase composition, pH, and the choice of stationary phase [4]. Minor adjustments can significantly impact resolution.
Protocol: Systematic HPLC Method Optimization [3]
Start with a Scouting Gradient:
Optimize the Mobile Phase:
Consider the Stationary Phase:
The table below summarizes key parameters to optimize.
Table 1: HPLC Parameters for Troubleshooting Poor Resolution
| Parameter | Typical Starting Condition | Optimization Strategy | Impact on Separation |
|---|---|---|---|
| Organic Modifier | Acetonitrile/Water | Switch to Methanol/Water; or use blends | Alters selectivity; Methanol is stronger eluent for triterpenoids [1] |
| Mobile Phase pH | No additive | Add 0.1% TFA or Formic Acid; use buffer (e.g., Ammonium Acetate) | Suppresses ionization of acids, improves peak shape [4] [3] |
| Stationary Phase | C18 (L1) | Switch to C8 (L7), Phenyl (L11), or PFP | Changes interaction mechanics; PFP can separate structural isomers [4] |
| Column Temperature | 25°C | Increase to 30-40°C | Can improve efficiency and slightly alter selectivity; reduces backpressure [1] |
| Gradient Profile | Linear | Flatten gradient around target peak elution time | Increases resolution of closely eluting compounds [3] |
Poor purity can originate from the initial steps, where interfering compounds are not adequately removed.
FAQ: Our final product is a complex mixture. How can we improve sample cleanliness before HPLC?
Crude plant extracts contain sugars, lipids, and chlorophyll that can overload the column and cause poor separation. A cleanup step is essential.
Protocol: Solid-Phase Extraction (SPE) for Cleanup
The table below summarizes proven strategies that can be adapted for Lunatoic Acid A.
| Strategy | Mechanism of Action | Key Findings/Considerations |
|---|---|---|
| Nanocarrier Systems [1] [2] | Encapsulates agent for protection and targeted delivery. | Liposomes, PLGA, and other nanoparticles improve stability and can be functionalized with targeting ligands [1]. |
| Surface Functionalization [1] [3] [2] | Modifies surface with specific ligands or charges to improve interaction with cell membranes. | Cell-penetrating peptides (e.g., TAT) enhance uptake via electrostatic/membrane interactions [1] [3]; targeting ligands (e.g., RGD, HA) enable receptor-mediated uptake [1] [4]. |
| Stimuli-Responsive Nanoplatforms [2] | Properties change in response to tumor microenvironment (e.g., pH, enzymes). | "Hierarchical targeting": neutral/negative charge during circulation switches to positive charge in tumor for enhanced cellular internalization [2]. |
| Direct Chemical Modification [3] | Covalently modifies molecule to improve membrane permeability. | Adding guanidinium groups can enhance uptake of small molecules by interacting with negatively charged membrane components [3]. |
You can use the following experimental workflow to systematically test and optimize uptake strategies for this compound.
What is the simplest first step if my free this compound shows poor cellular uptake? The most straightforward initial approach is to encapsulate it in a common, well-characterized nanocarrier like a liposome or a PLGA nanoparticle. This protects the molecule and leverages the passive targeting of the EPR effect without the need for complex surface chemistry [1] [2] [6].
How can I determine which uptake mechanism is most dominant for my formulation? You must perform inhibition studies. Pre-treat cells with various endocytic inhibitors before adding your formulation.
Why should I consider a "hierarchical targeting" or stimuli-responsive strategy? This advanced strategy solves a key dilemma in nanomedicine. Neutral or "stealth" nanoparticles have long circulation times and good tumor accumulation but poor cellular uptake. Positively charged or ligand-modified nanoparticles have good uptake but are quickly cleared from the bloodstream. A hierarchical system is designed to be neutral during circulation and then switch to a positive charge or expose a targeting ligand specifically in the tumor microenvironment, achieving the best of both worlds [2].
The diagram below summarizes the major pathways involved in the cellular uptake of therapeutic agents, which your formulations may engage.
Based on the pioneering total synthesis by Neil Garg and colleagues, here are answers to common experimental questions [1].
What is the key strategic innovation in this synthesis? The synthesis is centered on the controlled generation and trapping of a highly reactive cyclic allene intermediate. This approach allows for the rapid build-up of structural complexity in a single step, forming two carbon-carbon bonds and setting a specific stereochemistry that was crucial to achieving a short, 12-step total synthesis [1].
How is the stereochemistry of the cyclic allene controlled? The enantioselectivity is introduced early in the process. A chiral catalyst is used to reduce the allene precursor, selectively generating the desired isomer of the unstable cyclic allene. This short-lived intermediate is immediately captured in a subsequent Diels-Alder reaction [1].
What is the role of the Diels-Alder reaction? The transient cyclic allene is trapped by a pyrone molecule via a Diels-Alder cycloaddition. This step is critical for constructing the central core of the lissodendoric acid A molecule with high precision [1].
What are the optimal conditions for the key cyclization step? The research indicates that the reaction proceeds with high enantiomeric excess at low temperatures. The overall 12-step process achieves nearly 80% enantiomeric excess for the desired isomer [1].
The following table outlines the core steps for the key stage of the synthesis involving the cyclic allene [1].
| Step | Objective | Key Reagents & Conditions | Notes & Troubleshooting |
|---|---|---|---|
| 1. Precursor Activation | Generate the reactive cyclic allene intermediate. | Chiral catalyst, low temperature. | Precise temperature control is vital for managing the highly reactive allene and achieving high enantioselectivity. |
| 2. Diels-Alder Cyclization | Construct the central core of the molecule. | Pyrone. | The allene is short-lived; it must be generated in situ and trapped immediately. This step forms two carbon-carbon bonds. |
| 3. Work-up | Isolate and purify the product. | Standard extraction and purification techniques. | The nearly 80% enantiomeric excess for the desired isomer is achieved after the key cyclization step. |
The diagram below illustrates the key stages of the enantioselective synthesis of lissodendoric acid A, highlighting the central role of the cyclic allene intermediate.
This process is noted for its efficiency in building complex molecular architecture with stereochemical control, a common challenge in natural product synthesis [1].
Although specific data for optimizing every step of lissodendoric acid A synthesis is not fully available in the search results, you can apply these general principles, supported by examples from other synthetic chemistry studies:
The synthesis of this compound, a member of the azaphilone family of natural products, can be achieved through a multi-step process. The following diagram outlines the key stages and their logical relationships, from initial phenol protection to the final esterification and deprotection.
The synthetic route begins with a differentially protected methyl benzoate and proceeds through a key isocoumarin intermediate to construct the azaphilone core [1].
The table below details the specific reagents and challenges associated with each critical step shown in the diagram.
| Synthesis Step | Reagents & Conditions | Key Challenges & Notes |
|---|---|---|
| Differential Protection | Di-tert-butyl dicarbonate, DIPEA, DMAP; then Mitsunobu conditions with 2-(trimethylsilyl)-ethanol [1] | Achieves selective protection of one phenol group over another. |
| Keto Ester Formation | LDA (lithium diisopropylamide), TMEDA, Weinreb acetamide (12) [1] | TMEDA is critical for improved yield (81% with vs. 40-50% without) [1]. |
| Isocoumarin Cyclization | Base-induced enolization and cyclization of keto ester 13 [1] | Proceeds in high yield (98%) and is scalable [1]. |
| Oxidative Dearomatization | AcOH, p-TsOH, then IBX (o-iodoxybenzoic acid), TBAI (tetra-n-butylammonium iodide) [1] | TBAI is a critical catalyst modifier for this nucleus [1]. |
| Final Esterification | Acid 22, 2,4,6-trichlorobenzoyl chloride, NEt₃ (Yamaguchi conditions) [1] | A key bottleneck; reported yield was low (35%), indicating need for optimization [1]. |
Given the scarcity of specific technical information on this compound, here are suggestions for building a more comprehensive knowledge base:
Here are common issues and solutions structured in a Frequently Asked Questions (FAQ) format.
FAQ 1: Why is my target compound not eluting efficiently, leading to low recovery?
Inefficient elution is often due to suboptimal buffer conditions. The choice of elution buffer and its properties is critical for dissociating the target compound without damaging it.
| Elution Buffer System | Common Buffers & Conditions | Mechanism of Action | Best for Compound Types | Key Considerations |
|---|---|---|---|---|
| pH Elution | 0.1 M Glycine•HCl, pH 2.5-3.0; 100 mM Citric Acid, pH 3.0; 50-100 mM Triethylamine, pH 11.5 [1] | Disrupts ionic and hydrogen bonding by protonating/deprotonating key residues. | Antibodies, proteins, peptides. | Most common method. Low pH can denature sensitive compounds; neutralization may be needed immediately after elution [1]. |
| Ionic Strength | 2.5-4.0 M MgCl₂ or 5 M LiCl in neutral buffer [1]. | Competes for ionic interactions between the target and the immobilized ligand. | Proteins, charged molecules. | High salt concentrations may require a desalting step post-elution and can promote aggregation [1]. |
| Chaotropic / Denaturing | 2-6 M Guanidine•HCl, 2-8 M Urea, 1% SDS [1]. | Disrupts hydrogen bonding and unfolds the protein/target, freeing it from the ligand. | Robust proteins or for cleaning columns. | Often denatures the target compound, which may be irreversible. Use as a last resort [1]. |
| Specific Competitor | >0.1 M counter-ligand (e.g., glutathione for GST-tags, iminobiotin for streptavidin) [1] [2]. | Competes with the tagged target for the binding site on the immobilized ligand. | Tagged fusion proteins (His-tag, GST-tag, etc.). | Highest specificity and mildest conditions. Can be expensive if the competitor is costly [2]. |
| Mild pH-Shift (Emerging) | Amino acid-based buffers (e.g., Leucine, Glycine, Serine) with a pre-elution buffer like 50 mM Bis-Tris, pH 7.2 [3] [4]. | Creates a milder elution environment, increasing the final elution pool pH to near-neutral. | Low pH-unstable proteins like antibodies. | Effectively mitigates acid-induced aggregation and denaturation, enhancing recovery and stability [3]. |
FAQ 2: My recovery is low even with the correct elution buffer. What other instrumental factors should I check?
In preparative HPLC, several hardware and software settings can significantly impact recovery by causing missed collections [5].
FAQ 3: I am purifying a novel natural product. What is a modern strategy to develop an efficient purification method?
The current best practice is to use a targeted, high-resolution strategy that bridges analytical and preparative scales [6].
The following diagram illustrates the integrated troubleshooting workflow that combines the solutions discussed above.
I hope this technical support guide provides a clear path forward for your purification challenges.
The table below summarizes the anticancer properties of several prominent natural compounds based on recent scientific publications.
| Compound Name (Class) | Molecular Targets | Key Signaling Pathways Affected | Experimental Model & Efficacy Findings | Common Cell Lines Used |
|---|---|---|---|---|
| Ursolic Acid (Triterpenoid) [1] [2] [3] | RORγ, Akt, mTOR, STAT3, NF-κB [2] [3] | PI3K/Akt/mTOR, JAK/STAT, NF-κB [1] [3] | Inhibits proliferation & induces apoptosis in prostate (LNCaP, 22RV1) and breast (MCF-7, MDA-MB-231) cancer cells [1] [2]. A study showed it was equally effective against both ER+ and triple-negative breast cancer cells [1]. | MCF-7, MDA-MB-231, LNCaP, 22RV1, PC3, DU145 [1] [2] |
| Oleanolic Acid (Triterpenoid) [1] | Akt, mTOR [1] | PI3K/Akt/mTOR [1] | Shows cytotoxic activity against breast cancer cells. More effective in combination with Ursolic Acid, inducing excessive autophagy [1]. | MCF-7, MDA-MB-231 [1] |
| Gnetin C (Stilbene) [1] | MTA1, PTEN [1] | MTA1/PTEN/Akt/mTOR [1] | Suppresses cell proliferation and angiogenesis, promotes apoptosis in a genetically engineered mouse model of advanced prostate cancer [1]. | Mouse model of prostate cancer [1] |
| Naringin (Flavonoid) [1] | Inflammatory markers, oxidative stress regulators [1] | Not Specified | Nanocomposites of Naringin decreased lung carcinogenesis in rats by reducing cell proliferation, activating apoptosis, and suppressing oxidative stress and inflammation [1]. | DENA/2-AAF-induced lung carcinogenesis rat model [1] |
| Adapalene (Retinoid) [1] | c-MYC, Tubulin [1] | Not Specified | Exhibits potent cytotoxic effect through c-MYC inhibition and tubulin network suppression in vitro. Suppresses tumor growth in a xenograft zebrafish model [1]. | Hematological malignancy cell lines, Zebrafish model [1] |
For a concrete example, here is a typical experimental methodology used to evaluate the mechanism of a natural compound like Ursolic Acid, based on the search results [2]:
Many natural compounds, including Ursolic Acid and Oleanolic Acid, exert their effects by modulating the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, growth, and proliferation, and is frequently dysregulated in cancer [1] [4]. The diagram below, generated using Graphviz, illustrates how a natural compound can inhibit this pathway.
The generated pathway diagram shows how natural compounds like Ursolic Acid can inhibit key nodes in the PI3K/Akt/mTOR pathway, leading to reduced cell survival and the induction of apoptosis [1].
The field of natural product research is rapidly evolving. Key future directions highlighted in the literature include [1]:
Analytical method validation ensures that your quantitative procedure is suitable for its intended use. The International Conference on Harmonisation (ICH) guidelines outline key parameters to evaluate [1] [2].
| Validation Parameter | Definition & Objective | Typical Experimental Protocol & Acceptance Criteria |
|---|---|---|
| Specificity [2] | Ability to unequivocally assess the analyte in the presence of other components. | Compare chromatograms or spectra of a blank sample, a standard, and the sample spiked with the standard. The analyte peak should be well-resolved from others and free from interference [2]. |
| Linearity & Range [3] [2] [4] | The ability to obtain test results directly proportional to analyte concentration within a given range. | Analyze at least 5 concentrations within the specified range. Calculate a calibration curve (e.g., peak area vs. concentration); a correlation coefficient (R²) of >0.999 is often expected [3] [4]. |
| Accuracy [3] [5] [4] | Closeness of the measured value to the true value. | Spike the sample matrix with known amounts of the analyte at multiple levels (e.g., 80%, 100%, 120%). Recovery rates are calculated; values of 97.6-104.14% with an RSD < 2% are common [3] [5]. |
| Precision [3] [5] [4] | Closeness of agreement between a series of measurements. | Repeatability (Intra-day): Analyze multiple replicates (n=3-6) on the same day. RSD should typically be < 2% [5] [6]. Intermediate Precision (Inter-day/analyst): Perform the analysis on different days or by different analysts. RSD values are acceptable up to ~7-8% [4]. | | Limit of Detection (LOD) & Quantification (LOQ) [3] [5] [4] | Lowest amount of analyte that can be detected or quantified with acceptable accuracy and precision. | Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. LOQs are often in the low μg/mL or ppb range for sensitive techniques like LC-MS/MS [3] [7] [4]. | | Robustness [6] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Deliberately change parameters like column temperature, mobile phase composition, or flow rate. Resolution of key peaks should remain >1.5, and theoretical plates should meet criteria [6]. |
The following diagram illustrates the typical workflow for developing and validating an analytical method, integrating the core parameters discussed.
Here are specific examples of how validation parameters are tested in practice for different analytical techniques:
To implement your own validation for Lunatoic acid A, the process involves several key stages as shown below.
The table below summarizes the core characteristics and primary effects of Linoleic Acid (LA) and Alpha-Linolenic Acid (ALA).
| Feature | Linoleic Acid (LA) | Alpha-Linolenic Acid (ALA) |
|---|---|---|
| Classification | Omega-6 Polyunsaturated Fatty Acid (PUFA) | Omega-3 Polyunsaturated Fatty Acid (PUFA) |
| Dietary Sources | Seed oils (corn, sunflower, soybean), nuts [1] | Flaxseed, chia seeds, walnuts, perilla oil [2] |
| Essential Status | Considered essential, but requirements are debated [1] | Essential fatty acid [2] |
| Primary Metabolic Fate | Precursor to Arachidonic Acid (AA) and Oxidized Linoleic Acid Metabolites (OXLAMs) [1] | Precursor to Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) [2] |
| Key Effects on Lipid Profiles | Context-dependent; modern high intake may promote oxidation [1] | Modest improvements; lowers Total Cholesterol (TC) & LDL-C in low LA/ALA ratio diets [3] |
| Associated Risks (High Intake) | Elevated OXLAMs linked to oxidative stress, impaired mitochondrial function, chronic diseases [1] | Limited conversion to active long-chain forms (EPA/DHA); high intake may be less effective than direct EPA/DHA consumption [2] |
Linoleic Acid is a fundamental dietary component, but its health impact is heavily influenced by consumption levels.
Alpha-Linolenic Acid's benefits are most evident when its intake is balanced against LA.
To better understand the competitive relationship between LA and ALA, the following diagram illustrates their shared metabolic pathway.
This diagram shows that LA and ALA compete for the same rate-limiting enzyme, Δ-6 Desaturase. A high dietary intake of LA can therefore inhibit the conversion of ALA to its beneficial long-chain metabolites, EPA and DHA [2] [1].
| Technology | Principle of Operation | Key Advantages | Sample Throughput | Live-cell/Cellular Environment |
|---|---|---|---|---|
| NanoBRET Target Engagement [1] | Measures displacement of a fluorescent tracer from a NanoLuc-fused target protein via Bioluminescence Resonance Energy Transfer (BRET). | Quantitative, direct measurement in live cells; does not require protein purification. | High (compatible with 384-well plates) | Live cells |
| Chemical Protein Stability Assay (CPSA) [2] | Measures ligand-induced stabilization of a target protein against chemical denaturation in a cell lysate. | No requirement for protein labeling or modification; simple, cost-effective, automation-friendly workflow. | High (amenable to HTS) | Cell lysate (no permeability confounds) |
| Cellular Thermal Shift Assay (CETSA) [2] | Measures ligand-induced thermal stabilization of the target protein, increasing its resistance to heat-induced aggregation. | Well-established; can be applied to intact cells or lysates; no need for genetic protein modification. | High | Intact cells or lysate |
Here are detailed methodologies for the two assays most directly described in the available information, which could be adapted for Lunatoic acid A.
This protocol enables quantitative assessment of target binding in a physiologically relevant, live-cell setting.
The following diagram illustrates the core principle of the NanoBRET assay.
This protocol is a simpler, plate-based method that uses cell lysate, removing confounding effects of cell permeability.
The workflow for the CPSA is outlined below.
Given the lack of specific data on this compound, I suggest a practical path forward for your research:
The core challenge in machine learning (ML)-based science, which includes many modern drug discovery efforts, is often data leakage. This occurs when information from outside the training dataset is used to create the model, leading to over-optimistic and non-reproducible results [1].
The table below outlines common types of data leakage and strategies to prevent them, which are critical for a credible reproducibility assessment of any compound, including Lunatoic Acid A.
| Leakage Type | Description | Prevention Strategy |
|---|---|---|
| Temporal Leakage | Using future data to predict past events | Strictly partition data based on time, training on older data and validating on newer data [1]. |
| Preprocessing Leakage | Applying preprocessing (e.g., normalization) before data splitting | Split data first, then fit preprocessing parameters (like scalers) only on the training set [1]. |
| Feature Leakage | Including features in the model that would not be available at the time of prediction | Carefully review the data generation process for each feature [1]. |
| Label Leakage | Inadvertently including the target variable itself as a feature | Conduct a thorough audit of features to ensure they are not proxies for the label [1]. |
To assess the reproducibility of findings for this compound, you can adapt the following methodological workflow. This process mirrors the case study on civil war prediction where correcting for leakage eliminated the perceived superiority of complex ML models [1].
1. Data Audit and Splitting
2. Protocol Standardization
3. Analytical Validation
4. Independent Replication
You can structure your guide around the following key domains, which are standard in pre-clinical drug candidate evaluation [1] [2].
| Benchmarking Dimension | Key Comparison Parameters | Typical Experimental Assays |
|---|---|---|
| Chemical Structure & Properties | 2D/3D similarity, molecular weight, logP, TPSA, rotatable bonds, H-bond donors/acceptors [3] [4] | NMR, LC-MS, Chromatographic LogP measurement, In-silico prediction tools |
| In-Vitro Activity & Potency | IC50/EC50, binding affinity (Ki), selectivity index against related targets, mechanism of action [5] [4] [2] | Cell-based viability assays (e.g., MTT), enzymatic activity assays, binding assays (SPR, ITC) |
| Pharmacokinetics (PK) & Toxicity | Metabolic stability (microsomes/hepatocytes), Caco-2 permeability, CYP inhibition, hERG liability, in-vivo acute toxicity [2] | Microsomal stability assay, Caco-2 model, hERG patch clamp, Ames test for mutagenicity |
| Therapeutic Profile | In-vivo efficacy in disease models, effective dosage, therapeutic window (TD50/ED50) [6] [7] | Animal models of disease (e.g., xenograft for cancer), pharmacokinetic/pharmacodynamic (PK/PD) studies |
A robust benchmarking study follows a logical progression from basic characterization to complex model systems. The diagram below outlines a typical workflow.
Since direct data on this compound is limited, here are practical steps you can take to build your guide: